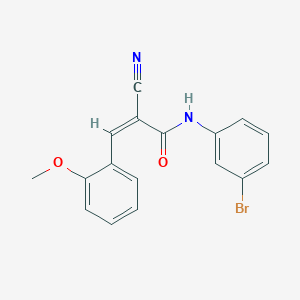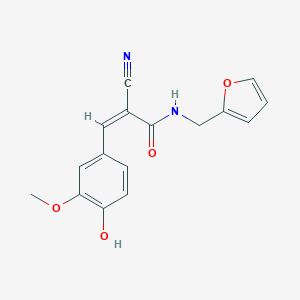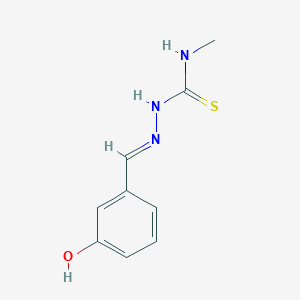![molecular formula C11H10ClNO3 B255337 (2Z)-3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID](/img/structure/B255337.png)
(2Z)-3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID is an organic compound characterized by its unique structure, which includes a chloro-substituted aromatic ring and an enone moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID typically involves the reaction of 3-chloro-2-methylaniline with maleic anhydride. The reaction proceeds through nucleophilic addition followed by cyclization and subsequent hydrolysis to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinone derivatives.
Reduction: Reduction of the enone moiety can yield the corresponding alcohol.
Substitution: The chloro group on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2Z)-3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known bioactive compounds.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The biological activity of (2Z)-3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID is attributed to its ability to interact with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The enone moiety is particularly reactive, allowing the compound to form covalent bonds with nucleophilic residues in proteins.
相似化合物的比较
(2E)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid: Differing only in the configuration of the double bond.
3-chloro-2-methylbenzoic acid: Lacks the enone moiety but shares the chloro-substituted aromatic ring.
N-(3-chloro-2-methylphenyl)maleimide: Contains a similar aromatic substitution pattern but with a different functional group.
Uniqueness: (2Z)-3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID is unique due to its combination of a chloro-substituted aromatic ring and an enone moiety, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a bioactive molecule make it a valuable compound in both research and industrial applications.
This comprehensive overview highlights the significance of this compound in various scientific domains
属性
分子式 |
C11H10ClNO3 |
|---|---|
分子量 |
239.65 g/mol |
IUPAC 名称 |
(Z)-4-(3-chloro-2-methylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10ClNO3/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b6-5- |
InChI 键 |
GGPZGIFCMBKQJS-WAYWQWQTSA-N |
手性 SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C=C\C(=O)O |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C=CC(=O)O |
规范 SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255256.png)
![1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2-[(1Z)-1-indol-3-ylideneethyl]hydrazine](/img/structure/B255259.png)



![1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B255266.png)
![Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate](/img/structure/B255268.png)

![N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B255270.png)
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea](/img/structure/B255273.png)
![Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate](/img/structure/B255274.png)


![1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255278.png)
